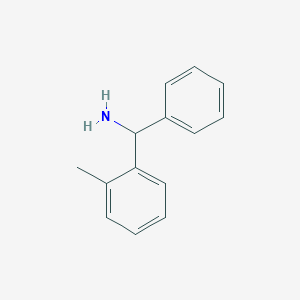

1-(2-Methylphenyl)-1-phenylmethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

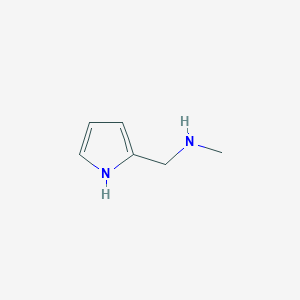

The compound “1-(2-Methylphenyl)-1-phenylmethanamine” is an amine derivative with two phenyl groups attached to the same carbon atom, one of which is a 2-methylphenyl group .

Molecular Structure Analysis

The molecular structure of “1-(2-Methylphenyl)-1-phenylmethanamine” would likely feature a central carbon atom bonded to a hydrogen atom, an amine group (-NH2), and two phenyl rings, one of which has a methyl group attached to the second carbon .Chemical Reactions Analysis

While specific reactions involving “1-(2-Methylphenyl)-1-phenylmethanamine” are not available, similar compounds often undergo reactions typical of amines and aromatic compounds. These could include electrophilic aromatic substitution, nucleophilic substitution, and reactions involving the amine group .Applications De Recherche Scientifique

Synthesis and Characterization of Novel Compounds : The synthesis of compounds related to 1-(2-Methylphenyl)-1-phenylmethanamine has been a focus area, leading to the development of new chemicals with unique properties. For instance, Shimoga et al. (2018) synthesized a compound by reacting p-Toluic hydrazide and glycine, characterizing it using spectroscopic techniques such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry (Shimoga, Shin, & Kim, 2018).

Photocatalytic Applications : The role of similar compounds in photocatalytic processes has been investigated. Connell et al. (2019) discovered a tandem catalytic process using [Ir(ppy)2(dtb-bpy)]+ photocatalyst for reducing energy-demanding substrates, which included the formation of highly reducing species through a novel mechanism (Connell et al., 2019).

Ligand Design in Metal Complexes : Canary et al. (1998) described the synthesis of ligands similar to 1-(2-Methylphenyl)-1-phenylmethanamine. These ligands form chiral, pseudo C3-symmetric complexes with ZnII and CuII salts, showcasing potential applications in coordination chemistry (Canary, Allen, Castagnetto, Chiu, Toscano, & Wang, 1998).

Chemical Reactions and Catalysis : Ribeiro et al. (2014) studied aza-Michael reactions involving 1-phenylmethanamine, highlighting its role in catalysis and reaction mechanisms. This research provided insights into the chemical behavior of these compounds under various conditions (Ribeiro, Uliana, Brocksom, & Porto, 2014).

Fluorogenic Reagents for Catecholamines : Umegae et al. (1988) explored 1,2-diarylethylenediamines, including compounds similar to 1-(2-Methylphenyl)-1-phenylmethanamine, as highly sensitive fluorogenic reagents for catecholamines, indicating their potential in biochemical assays (Umegae, Nohta, & Ohkura, 1988).

Novel Sigma Receptor Ligands : Prezzavento et al. (2007) investigated new substituted 1-phenyl-2-cyclopropylmethylamines for their biological profile, focusing on their affinity for sigma receptors. This research opens avenues in pharmacology and biochemistry for similar compounds (Prezzavento, Campisi, Ronsisvalle, Li Volti, Marrazzo, Bramanti, Cannavò, Vanella, Cagnotto, Mennini, Ientile, & Ronsisvalle, 2007).

Orientations Futures

Propriétés

IUPAC Name |

(2-methylphenyl)-phenylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10,14H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLNARHIRUKNFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570508 |

Source

|

| Record name | 1-(2-Methylphenyl)-1-phenylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylphenyl)-1-phenylmethanamine | |

CAS RN |

2936-62-1 |

Source

|

| Record name | 1-(2-Methylphenyl)-1-phenylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1355093.png)

![Acetonitrile, [(4-nitrophenyl)thio]-](/img/structure/B1355109.png)